Lsd1-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-15 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in regulating gene expression. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Lsd1-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Employed in research to understand the mechanisms of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, such as acute myeloid leukemia and solid tumors.
Mechanism of Action
Lsd1-IN-15 exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition prevents the removal of methyl groups from specific lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are critical for regulating transcriptional activity .
Comparison with Similar Compounds
Lsd1-IN-15 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with potent anti-cancer activity.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor in clinical trials for hematological malignancies.
This compound is unique due to its high selectivity and potency, making it a valuable tool for studying LSD1’s role in various biological processes and its potential as a therapeutic target .
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-3-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25) |
InChI Key |
SVQPTTBPYBICDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.